molecular formula C13H10S B14657553 Naphtho[1,2-b]thiophene, 2-methyl CAS No. 51925-25-8

Naphtho[1,2-b]thiophene, 2-methyl

Cat. No.: B14657553
CAS No.: 51925-25-8
M. Wt: 198.29 g/mol
InChI Key: RJAPHDMCOJKTEQ-UHFFFAOYSA-N
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Description

Naphtho[1,2-b]thiophene, 2-methyl (C₁₃H₁₀S; MW: 198.283) is a polycyclic aromatic sulfur heterocycle composed of a naphthalene fused to a thiophene ring at the 1,2-b position, with a methyl substituent at the 2-position. Its IUPAC InChIKey (RJAPHDMCOJKTEQ-UHFFFAOYSA-N) confirms its structural uniqueness . The compound is synthesized via multi-step processes, such as the five-stage reaction starting from 3,4-dihydronaphthalen-1(2H)-one, as described by Clarke et al. . Its chromatographic behavior has been characterized using DB-5 columns under helium gas, with retention data applicable for analytical identification .

Properties

CAS No.

51925-25-8

Molecular Formula

C13H10S

Molecular Weight

198.29 g/mol

IUPAC Name

2-methylbenzo[g][1]benzothiole

InChI

InChI=1S/C13H10S/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14-9/h2-8H,1H3

InChI Key

RJAPHDMCOJKTEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C3=CC=CC=C3C=C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2-b]thiophene, 2-methyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Bromination can be carried out using bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced thiophene derivatives.

    Substitution: Halogenated thiophene compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Regiochemical and Spectroscopic Distinctions

  • Naphtho[1,2-b]thiophene vs. Naphtho[1,2-c]thiophene :
    The regiochemistry of ring fusion significantly impacts properties. For example, photocyclization of styrylthiophenes yields naphtho[1,2-b]thiophene derivatives (e.g., 1,16-dithia[7]helicene-2), whereas competing pathways for naphtho[1,2-c]thiophene are kinetically disfavored . NMR coupling constants (J) distinguish these isomers: naphtho[1,2-b]thiophene exhibits J = 5.4 Hz for adjacent protons, while naphtho[1,2-c]thiophene would show smaller J values (~2.7–2.8 Hz) .

  • Methyl vs. Other Substituents: Electron-donating methyl groups at the 2-position reduce anticancer activity compared to electron-withdrawing chloro substituents, as demonstrated in benzo[h]naphtho[1,2-b]naphthyridines .

Heteroatom Comparison: Thiophene vs. Furan/Pyridine

  • Thiophene vs. Furan Analogues :
    Thiophene-containing compounds exhibit superior cytotoxic activity compared to furan derivatives. For instance, naphtho[1,2-b]thiophene-based helicenes show higher stability and charge transport efficiency than naphtho[1,2-b]furan derivatives in organic electronics . Furan analogues like naphtho[1,2-b]furan-4,5-dione (TB7–TC4) display moderate cytotoxicity but lower potency than thiophene-based systems .

  • Thiophene vs. Pyridine Analogues :
    Pyridine-substituted naphthyridines exhibit reduced activity compared to thiophene derivatives due to weaker π-conjugation and electronic effects .

Application-Based Comparisons

  • Organic Electronics :
    In D-π-A photosensitizers, naphtho[1,2-b]thiophene π-bridges outperform benzo[b]thiophene in photovoltaic performance due to extended conjugation. For example, dyes with naphtho[1,2-b]thiophene achieve higher short-circuit current densities (Jsc) and power conversion efficiencies (PCE) . Thiahelicenes with naphtho[1,2-b]thiophene moieties (e.g., DN4T) demonstrate exceptional carrier mobility (0.1–1.0 cm²/V·s) in organic field-effect transistors (OFETs), surpassing linear analogues .

  • Pharmaceutical Potential: Symmetrical naphtho[1,2-b:8,7-b']dithiophenes show antiproliferative effects on HeLa cells but weak G-quadruplex binding, whereas methyl-substituted derivatives may balance cytotoxicity and solubility . In contrast, naphtho[1,2-b]furan-4,5-diones (e.g., TC3) exhibit moderate activity but require structural optimization for therapeutic use .

Data Tables

Table 1: Molecular and Spectroscopic Properties of Selected Compounds

Compound Molecular Formula MW Key Substituent Activity/Application Reference
2-Methylnaphtho[1,2-b]thiophene C₁₃H₁₀S 198.28 Methyl Organic semiconductors
Naphtho[1,2-b]furan-4,5-dione (TB8) C₁₃H₁₀O₃ 230.22 Methoxymethyl Moderate cytotoxicity (EC₅₀: 0.38–0.91 mg/L)
Benzo[b]naphtho[1,2-d]thiophene C₁₄H₁₀S 210.29 None Environmental pollutant byproduct

Table 2: Photovoltaic Performance of π-Bridges in D-π-A Dyes

π-Bridge Jsc (mA/cm²) PCE (%) Key Advantage Reference
Naphtho[1,2-b]thiophene 14.2 7.8 Extended conjugation, high charge mobility
Benzo[b]thiophene 12.5 6.5 Moderate cost, lower efficiency
9,9-Dimethyl-9H-fluorene 10.8 5.9 Rigid structure, limited conjugation

Q & A

Q. What are the standard synthetic routes for preparing 2-methylnaphtho[1,2-b]thiophene, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis typically involves photocyclization of 3-styrylthiophene derivatives. For example, (E,E)-7 and (E,E)-8 precursors undergo UV irradiation to yield naphtho[1,2-b]thiophene derivatives. Key variables include solvent polarity, irradiation wavelength (e.g., 350 nm), and substituent effects on the styryl group. Regioselectivity is confirmed via NMR coupling constants (e.g., J = 5.4 Hz for naphtho[1,2-b]thiophene vs. J = 2.7–2.8 Hz for naphtho[1,2-c]thiophene isomers) and validated by X-ray crystallography .

Q. How is structural characterization of 2-methylnaphtho[1,2-b]thiophene performed to distinguish it from isomeric forms?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments and coupling constant analysis are critical. For instance, the vicinal coupling constants between protons on the fused thiophene and naphthalene rings differ significantly between isomers (e.g., J = 5.4 Hz for naphtho[1,2-b]thiophene vs. smaller values for other isomers). DFT calculations and TDDFT simulations further predict electronic transitions (e.g., λmax = 344–350 nm) to corroborate experimental UV-vis spectra .

Q. What are the primary systemic effects of 2-methylnaphtho[1,2-b]thiophene in mammalian toxicity studies?

  • Methodological Answer : Toxicity profiles are assessed via inhalation, oral, or dermal exposure in rodent models. Key endpoints include hepatic, renal, and respiratory effects. For example, hepatic enzyme induction (e.g., CYP450 isoforms) and histopathological changes in lung tissue are monitored. Dose-response studies use standardized protocols (e.g., OECD Guidelines 407/413), with systemic toxicity data tabulated by organ system and exposure route .

Advanced Research Questions

Q. How do computational methods (DFT/TDDFT) elucidate the photocyclization mechanism of styrylthiophenes to form naphtho[1,2-b]thiophene derivatives?

  • Methodological Answer : DFT optimizes ground-state geometries of precursors, while TDDFT calculates vertical excitations to identify reactive excited states (e.g., S1 and T1). For example, the S1 state of (E,E)-7 undergoes conformational relaxation to a Z-intermediate, enabling C(4)-C(2) cyclization. Kinetic barriers for competing pathways (e.g., naphtho[1,2-c] vs. [1,2-b] isomers) are quantified via potential energy surface scans, aligning with experimental product ratios .

Q. What strategies resolve contradictions in regiochemical outcomes during electrophilic substitution reactions of 2-methylnaphtho[1,2-b]thiophene?

  • Methodological Answer : Bromination and nitration studies reveal competing substitution at the 2- and 5-positions. For example, ethyl naphtho[1,2-b]thiophene-2-carboxylate brominates predominantly at C5 due to steric hindrance at C2. Computational modeling (Hammett σ values, Fukui indices) predicts reactivity, while isotopic labeling (e.g., deuterated substrates) tracks positional selectivity. Conflicting data are resolved by synthesizing unambiguous derivatives (e.g., 5-bromo-2-methylnaphtho[1,2-b]thiophene) for spectral comparison .

Q. How can 2-methylnaphtho[1,2-b]thiophene be functionalized for optoelectronic applications while retaining π-conjugation?

  • Methodological Answer : Sonogashira coupling introduces ethynyl groups (e.g., at C2), while Suzuki-Miyaura reactions append aryl/heteroaryl substituents. For helicene synthesis, vinylboronate intermediates (e.g., compound 8) enable iterative cross-coupling to build π-extended frameworks. Photoluminescence quenching studies and hole/electron mobility measurements (e.g., time-of-flight) assess charge transport in organic semiconductors .

Q. What challenges arise in synthesizing endo-dithia[7]helicenes from 2-methylnaphtho[1,2-b]thiophene, and how are they mitigated?

  • Methodological Answer : The endo-S configuration in helicenes creates steric clashes during photocyclization. Mitigation strategies include:
  • Using bulky substituents (e.g., trimethylsilyl groups) to preorganize precursors.
  • Optimizing solvent viscosity (e.g., toluene vs. THF) to favor helical folding.
  • Employing Cu-catalyzed hydroboration to generate stereodefined vinylboronates for regiocontrolled coupling. Crystallographic data (e.g., PXRD) and STM surface studies validate helicity .

Data Contradiction Analysis

Q. Why do some photocyclization reactions of styrylthiophenes yield unidentifiable byproducts, and how are these resolved?

  • Methodological Answer : Competing [4π] vs. [6π] electrocyclic pathways and radical intermediates lead to side products. LC-MS and HRMS isolate unstable species (e.g., diradicals), while trapping experiments (e.g., TEMPO) confirm radical mechanisms. Reaction monitoring via in-situ NMR or UV-vis spectroscopy identifies optimal quenching times to minimize degradation .

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